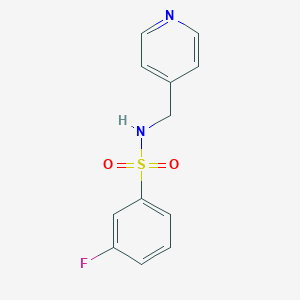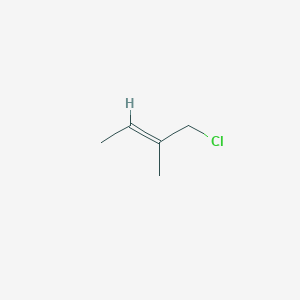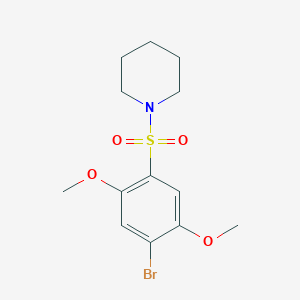
3-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is commonly referred to as FPB and is known for its ability to inhibit certain enzymes in the human body. In
作用机制
FPB works by binding to the active site of the target enzyme and inhibiting its activity. It has been shown to have a high affinity for carbonic anhydrase IX and aldose reductase, making it a potent inhibitor of these enzymes. The mechanism of action of FPB has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
FPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the levels of advanced glycation end products (AGEs) in diabetic rats, which is a marker of diabetic complications. In addition, FPB has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using FPB in lab experiments is its high potency and specificity for the target enzyme. This makes it an ideal tool for studying the mechanism of action of the target enzyme. However, one of the limitations of using FPB is its potential toxicity and off-target effects. This needs to be taken into consideration when designing experiments using FPB.
未来方向
There are a number of future directions for research on FPB. One area of research is the development of FPB-based drugs for the treatment of cancer and diabetes. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. In addition, further studies are needed to investigate the potential off-target effects and toxicity of FPB.
合成方法
FPB can be synthesized using a multi-step process that involves the reaction of pyridine-4-carboxaldehyde with 3-fluoroaniline to form an intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product, 3-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
FPB has been extensively researched for its potential applications in the field of medicinal chemistry. One of its main applications is in the inhibition of certain enzymes in the human body. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. This makes FPB a potential candidate for the development of anti-cancer drugs. FPB has also been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. This makes FPB a potential candidate for the development of anti-diabetic drugs.
属性
产品名称 |
3-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C12H11FN2O2S |
分子量 |
266.29 g/mol |
IUPAC 名称 |
3-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-2-1-3-12(8-11)18(16,17)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2 |
InChI 键 |
BAONDYNMXAVQAP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)F |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)












